molecular formula C17H20FN3O2 B2492814 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea CAS No. 1421512-23-3

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea

Cat. No. B2492814
CAS RN: 1421512-23-3
M. Wt: 317.364
InChI Key: LGRALTCDMJMTDS-UHFFFAOYSA-N
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Description

Urea derivatives are a significant class of organic compounds in medicinal chemistry, material science, and organic synthesis. Their versatility and diverse range of biological activities make them subjects of extensive research. The compound falls within this category, with potential relevance in various scientific applications.

Synthesis Analysis

Synthetic methods for urea derivatives often involve the reaction of amines with isocyanates or carbodiimides. For similar compounds, the synthesis can include nucleophilic substitution reactions, where specific catalysts and conditions are tailored to enhance yield and selectivity. For example, Gazieva et al. (2009) studied the α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea, showcasing a method for synthesizing glycoluril derivatives with potential structural similarities to the compound of interest (Gazieva et al., 2009).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by X-ray crystallography and spectroscopic techniques. Studies such as by Thakur et al. (2017) involve the structural characterization and molecular docking studies of synthesized urea/thiourea derivatives, providing insights into the conformations and potential interactions of these molecules (Thakur et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with specific biological targets in the body. If it’s used as a monomer in a polymer, its mechanism of action would involve reacting with other monomers to form a polymer chain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Like all chemicals, it should be handled with care to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising properties as a drug, future research might focus on conducting clinical trials. If it has potential as a monomer in a polymer, future research might focus on optimizing its polymerization process .

properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-21(2)15-9-3-12(4-10-15)16(22)11-19-17(23)20-14-7-5-13(18)6-8-14/h3-10,16,22H,11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRALTCDMJMTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea

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